

# Application Notes and Protocols for Systemic Delivery of TG100572 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and vascular permeability, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), and Src family kinases.[1][2] While extensively studied for topical ocular delivery, systemic administration of TG100572 has shown efficacy in preclinical models, albeit with noted systemic toxicity.[3] These application notes provide detailed protocols for the systemic in vivo delivery of TG100572, primarily focusing on intraperitoneal administration in murine models, based on published studies.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vivo studies involving the systemic administration of TG100572.

Table 1: Efficacy of Systemic TG100572 in a Murine Model of Choroidal Neovascularization (CNV)



| Parameter            | Vehicle Control        | TG100572               | Reference |
|----------------------|------------------------|------------------------|-----------|
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [3]       |
| Dosage               | -                      | 5 mg/kg                | [3]       |
| Frequency            | Daily                  | Daily                  | [3]       |
| Duration             | 14 days                | 14 days                | [3]       |
| CNV Area Reduction   | 0%                     | 40%                    | [3]       |
| Associated Toxicity  | None Reported          | Weight Loss            | [3]       |

Table 2: Ocular Tissue Concentrations Following Systemic TG100572 Administration

| Tissue         | TG100572<br>Concentration | Administration<br>Details      | Reference |
|----------------|---------------------------|--------------------------------|-----------|
| Retina         | 818 nM                    | 5 mg/kg, daily i.p. injections | [3]       |
| Choroid/Sclera | 9 μΜ                      | 5 mg/kg, daily i.p. injections | [3]       |

Table 3: Pharmacokinetic Profile of TG100572

| Route of Administration | Bioavailability/Clearance                                 | Reference |
|-------------------------|-----------------------------------------------------------|-----------|
| Oral                    | No detectable levels in circulation                       | [3]       |
| Intravenous             | Rapidly cleared                                           | [3]       |
| Topical (Ocular)        | Systemic exposure below limit of quantitation (1-3 ng/mL) | [4]       |

## Signaling Pathway and Experimental Workflow Visualizations





Click to download full resolution via product page

Caption: TG100572 signaling pathway inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Systemic Delivery of TG100572 In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589755#systemic-delivery-methods-for-tg-100572-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com